molecular formula C6H10N2O2 B6589859 2-oxa-5,8-diazaspiro[3.5]nonan-6-one CAS No. 1823930-22-8

2-oxa-5,8-diazaspiro[3.5]nonan-6-one

Cat. No. B6589859
CAS RN: 1823930-22-8
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxa-5,8-diazaspiro[3.5]nonan-6-one (hereafter referred to as 2-oxa-5,8-diazaspiro) is a heterocyclic organic compound that is found in a variety of natural and synthetic sources. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. It is used as an intermediate in the synthesis of various organic compounds, and has been studied for its potential biological activities. The aim of

Mechanism of Action

The exact mechanism of action of 2-oxa-5,8-diazaspiro is still not fully understood. However, it is believed to act by disrupting the cell membrane of the target organism, thus inhibiting its growth and reproduction. It has also been suggested that 2-oxa-5,8-diazaspiro may act by inhibiting the activity of certain enzymes or proteins, which could explain its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
2-oxa-5,8-diazaspiro has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as certain viruses. It has also been shown to have anti-inflammatory effects, and to inhibit the growth of certain cancer cell lines. In addition, 2-oxa-5,8-diazaspiro has been shown to possess antioxidant properties, which could be beneficial for the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 2-oxa-5,8-diazaspiro in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of biological assays. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It can be toxic in high concentrations, and can cause skin and eye irritation. In addition, it can be difficult to obtain in large quantities, as it is not widely available commercially.

Future Directions

The potential applications of 2-oxa-5,8-diazaspiro are still being explored. One potential future direction is the development of new synthesis methods. This could make the compound more widely available, and could lead to the development of new applications. In addition, further research into the mechanism of action of 2-oxa-5,8-diazaspiro could lead to the development of more effective therapeutic agents. Another potential future direction is the development of new assays to measure the activity of 2-oxa-5,8-diazaspiro in biological systems. Finally, further research into the biochemical and physiological effects of 2-oxa-5,8-diazaspiro could lead to the development of new therapeutic strategies.

Synthesis Methods

2-oxa-5,8-diazaspiro can be synthesized in a variety of ways. One of the most common methods involves the reaction of 2-chloro-6-methylpyridine with sodium azide in the presence of an acid catalyst. This reaction yields a mixture of 2-oxa-5,8-diazaspiro and 2-azido-5,8-diazaspiro. Another method involves the reaction of 2,6-dichloropyridine with sodium azide, which yields pure 2-oxa-5,8-diazaspiro.

Scientific Research Applications

2-oxa-5,8-diazaspiro has been studied for its potential biological activities. It has been shown to possess antifungal, antibacterial, and antiviral properties. It has also been studied for its potential anti-inflammatory effects. In addition, 2-oxa-5,8-diazaspiro has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxa-5,8-diazaspiro[3.5]nonan-6-one involves the cyclization of a precursor compound containing a primary amine and a ketone functional group.", "Starting Materials": [ "2-amino-1-butanol", "4-penten-2-one", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2-amino-1-butanol to 2-amino-4-penten-1-ol by reacting with 4-penten-2-one in the presence of sodium hydroxide.", "Step 2: Cyclization of 2-amino-4-penten-1-ol to form 2-oxa-5,8-diazaspiro[3.5]nonan-6-one by heating with hydrochloric acid in ethanol and water.", "Step 3: Purification of the product by recrystallization or column chromatography." ] }

CAS RN

1823930-22-8

Product Name

2-oxa-5,8-diazaspiro[3.5]nonan-6-one

Molecular Formula

C6H10N2O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.